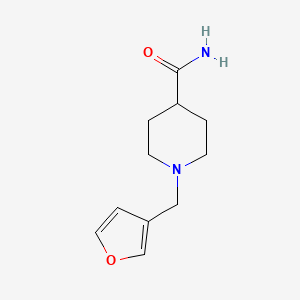

1-(Furan-3-ylmethyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-(furan-3-ylmethyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c12-11(14)10-1-4-13(5-2-10)7-9-3-6-15-8-9/h3,6,8,10H,1-2,4-5,7H2,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFVQSDOPWAAMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)CC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide can be achieved through several routes. One common method involves the condensation of a carboxylic acid with an amine in the presence of a coupling reagent such as TiCl4 . This reaction typically occurs in pyridine at elevated temperatures (around 85°C) and yields the desired amide product with high purity . Industrial production methods often involve similar condensation reactions but may utilize different catalysts or solvents to optimize yield and scalability .

Chemical Reactions Analysis

1-(Furan-3-ylmethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like sodium hydride (NaH) . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Furan-3-ylmethyl)piperidine-4-carboxamide has been studied for its potential antiviral activity, particularly against human coronaviruses . It has shown promising results in inhibiting the replication of various coronavirus strains, including SARS-CoV-2, in vitro . . The compound’s unique structure allows it to interact with multiple biological targets, making it a valuable candidate for drug development.

Mechanism of Action

The mechanism of action of 1-(Furan-3-ylmethyl)piperidine-4-carboxamide involves its interaction with viral proteins, inhibiting their function and preventing viral replication . The compound targets specific enzymes and proteins essential for the virus’s life cycle, thereby reducing the viral load in infected cells . In cancer research, piperidine derivatives have been shown to modulate various signaling pathways, including STAT-3, NF-κB, and PI3K/Akt, leading to apoptosis and inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Observations :

- Substituent Bulk and Synthesis Efficiency : Bulky substituents (e.g., oxazolylmethyl in , naphthalene in ) correlate with moderate synthesis yields (18–61%), likely due to steric hindrance during coupling reactions. The furan-3-ylmethyl group in the target compound may offer a balance between synthetic accessibility and molecular interactions.

- Heteroaromatic vs. Conversely, benzimidazole (in ) or indole (in ) groups enhance π-π stacking interactions but may reduce metabolic stability.

Pharmacological Profiles

Key Observations :

- Antiviral Potential: Piperidine-4-carboxamides with heteroaromatic substituents (e.g., furochromenyl in ) show promise in targeting viral proteases. The furan group in the target compound may similarly enhance binding to protease active sites.

- Activity-Structure Relationships : Electron-withdrawing groups (e.g., nitro in ) often enhance receptor affinity, while electron-donating groups (e.g., methoxy in ) improve pharmacokinetic properties.

Biological Activity

1-(Furan-3-ylmethyl)piperidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, backed by relevant case studies and research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a furan-3-ylmethyl group and a carboxamide functional group. The structural formula can be represented as follows:

This compound is notable for its unique combination of a furan ring and a piperidine structure, which contributes to its distinct biological properties.

Antiviral Properties

Recent studies have highlighted the antiviral activity of this compound. It has been shown to interact with viral proteins, inhibiting their function and preventing viral replication. This mechanism positions it as a potential candidate for developing antiviral therapeutics .

Dopamine Reuptake Inhibition

The compound has also been identified as a potent dopamine reuptake inhibitor. This activity suggests potential applications in treating neurological disorders such as depression and schizophrenia, where dopamine dysregulation is often implicated .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Piperidine-4-carboxamide | Lacks furan moiety | Moderate activity in various assays |

| Furan-2-carboxamide | Contains furan but lacks piperidine | Limited biological data available |

| Spiropiperidines | Spirocyclic structure with piperidine | Varied biological activities including analgesic |

The unique combination of the furan ring and piperidine structure in this compound enhances its potential therapeutic applications compared to the simpler derivatives listed above.

The mechanism through which this compound exerts its biological effects primarily involves modulation of neurotransmitter systems and inhibition of viral replication pathways. Specifically, it appears to inhibit the reuptake of dopamine by interacting with dopamine transporters, which could lead to increased dopaminergic signaling in the brain .

Case Studies

Several research studies have explored the biological activity of compounds similar to this compound:

- Antiviral Efficacy : A study demonstrated that structurally related compounds exhibited significant antiviral activity against herpes simplex virus type 1 (HSV-1), suggesting that this compound may have similar potential .

- Dopamine Modulation : Research on related piperidine derivatives showed their effectiveness as dopamine reuptake inhibitors, with implications for treating mood disorders .

Q & A

Q. Example Reaction Table :

| Step | Reagents/Conditions | Solvent | Yield (%) |

|---|---|---|---|

| Alkylation | Furan-3-ylmethyl bromide, Et₃N | DCM | ~60-75* |

| Deprotection | 4M HCl in dioxane | Dioxane | >90* |

| *Hypothetical values based on analogous piperidine syntheses . |

Basic: Which analytical techniques confirm the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ = 249.1342 for C₁₁H₁₆N₂O₂).

- HPLC : Purity assessment (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced: How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

- 2D NMR Techniques :

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals.

- Comparative Analysis : Cross-check with computational predictions (e.g., ChemDraw NMR simulations) .

Advanced: What strategies optimize reaction yields during synthesis?

Methodological Answer:

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of intermediates compared to DCM .

- Catalysis : Use of Pd catalysts for Suzuki-Miyaura coupling if aryl-furan hybridization is required .

- Design of Experiments (DoE) : Systematic variation of temperature, stoichiometry, and reaction time to identify optimal conditions .

Q. Example Optimization Table :

| Variable | Tested Range | Optimal Value |

|---|---|---|

| Temperature | 0°C–40°C | 25°C |

| Solvent | DCM, THF, DMF | DMF |

| Base | Et₃N, NaHCO₃ | Et₃N |

Advanced: How are structure-activity relationship (SAR) studies conducted for this compound?

Methodological Answer:

- Analog Synthesis : Modify substituents (e.g., furan position, piperidine substitution) and test bioactivity .

- Computational Modeling :

- Molecular Docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using AutoDock Vina .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories.

- In Vitro Assays :

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors (especially during solvent evaporation).

- Waste Disposal : Segregate halogenated waste (e.g., DCM) from non-halogenated solvents.

- Emergency Measures : Immediate rinsing with water for skin/eye contact; consult SDS for toxicity data .

Advanced: How to address contradictory bioactivity results across studies?

Methodological Answer:

- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays) .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from independent studies.

- Proteomic Profiling : Identify off-target interactions via mass spectrometry-based pull-down assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.